FE-PE2I is classified as a small organic molecule with a molar mass of 457.32 grams per mole. It is synthesized from a tosylate precursor through nucleophilic substitution with fluorine-18, a radioactive isotope commonly used in PET imaging. The compound is produced under good manufacturing practice (GMP) conditions to ensure its safety and efficacy for clinical use .
The synthesis of FE-PE2I involves several key steps:
The molecular structure of FE-PE2I features a tropane core with various substituents, including a fluoroethyl group and an iodopropenyl moiety. This arrangement contributes to its binding affinity for the dopamine transporter. The compound's structural formula can be represented as follows:
Key structural data includes:
The primary chemical reaction involved in the synthesis of FE-PE2I is the nucleophilic substitution reaction where fluorine-18 replaces the tosylate group in the precursor compound. This reaction can be sensitive to various factors, including temperature, solvent choice, and reaction time.
The reaction can be summarized as follows:
Challenges during synthesis include potential degradation of precursors under harsh conditions and radiolysis during purification steps. Optimizing elution conditions has been shown to enhance radiochemical yields significantly .
FE-PE2I acts as a selective ligand for the dopamine transporter, binding with high affinity (dissociation constant ). Upon administration, it competes with endogenous dopamine for binding sites on the transporter, allowing for visualization of dopamine transporter availability through PET imaging. The kinetics of FE-PE2I are favorable, with rapid brain uptake and clearance profiles that facilitate effective imaging within a short time frame post-injection .
FE-PE2I exhibits several notable physical properties:
Chemical properties include:
FE-PE2I has significant applications in neuroimaging research, particularly for studying diseases associated with dopaminergic dysfunction such as Parkinson's disease. It provides insights into dopamine transporter availability, which correlates with motor symptoms severity in patients. Studies have demonstrated its utility in tracking longitudinal changes in dopamine transporter levels over time, making it an important biomarker in clinical trials aimed at understanding disease progression and treatment efficacy .
Additionally, its favorable pharmacokinetics compared to other radioligands make it a promising candidate for broader clinical adoption in diagnosing various neurological disorders .
The synthesis of [¹⁸F]FE-PE2I employs nucleophilic aliphatic substitution reactions, where a tosyl group (⁺OTs) is displaced by [¹⁸F]fluoride (⁻¹⁸F). Early methodologies utilized a two-step/two-pot approach involving [¹⁸F]fluoroethylation followed by conjugation, yielding low radiochemical yields (RCYs) of ~7% with prolonged synthesis times (>90 minutes), rendering them unsuitable for clinical scale-up [3] [6]. A breakthrough came with the one-step radiofluorination of the precursor tosylethyl-PE2I (Fig. 1), enabling direct ¹⁸F-incorporation. This reaction is optimized under anhydrous conditions in polar aprotic solvents (DMSO or DMF) at 135–140°C for 2–5 minutes [6] [10].
Automated synthesis platforms are critical for reproducible GMP-compliant production. Key systems include:
Table 1: Automated Synthesis Platforms for [¹⁸F]FE-PE2I
Synthesizer | Eluent System | RCY (%) | Synthesis Time (min) | Molar Activity (GBq/µmol) |
---|---|---|---|---|
GE TRACERLab FX2 N | K₂CO₃/K₂.₂.₂ | 39 ± 8 | 70 | 925 ± 763 |
Synthera®+ (IBA) | Bu₄NH₂PO₄ | ≤62 | 60 | >250 |
Scansys Module | K₂CO₃/K₂.₂.₂ (+ascorbate) | 10.8 ± 3.7 | 60 | Variable |
Precursor degradation under basic conditions significantly impacts RCY. Tosylethyl-PE2I degrades rapidly when exposed to harsh eluents like K₂CO₃/K₂.₂.₂ in DMSO at 135°C, with >50% decomposition within 5 minutes [6] [9]. Mitigation strategies include:
Table 2: Precursor Stability Under Different Conditions
Eluent/Condition | Reaction Temp (°C) | Reaction Time (min) | Precursor Degradation (%) |
---|---|---|---|
K₂CO₃/K₂.₂.₂ in DMSO | 135 | 5 | >50 |
Bu₄NH₂PO₄ in DMSO | 135 | 5 | <20 |
K₂CO₃/K₂.₂.₂ + Ascorbate | 135 | 2 | <10 |
Radiolysis (radiation-induced decomposition) becomes critical when producing high-activity batches (>40 GBq). Autoradiolysis generates reactive radicals that degrade [¹⁸F]FE-PE2I, reducing RCY and radiochemical purity (RCP) [3] [6]. Key mitigation strategies include:
Scaling to 80 GBq starting activity using Bu₄NH₂PO₄ elution achieves RCYs of ~40%, demonstrating feasibility for multi-dose production [6].
Rigorous QC protocols ensure [¹⁸F]FE-PE2I meets pharmacopeial standards for human administration. Critical tests include:
Table 3: Summary of QC Specifications for [¹⁸F]FE-PE2I
Test Parameter | Method | Acceptance Criterion |
---|---|---|
Radiochemical Purity | radio-HPLC/radio-TLC | ≥95% |
Molar Activity | UV-HPLC + Gamma Counter | >100 GBq/µmol |
Residual DMSO | GC-FID | ≤5000 ppm |
Residual Ethanol | GC-FID | ≤10% (v/v) |
Sterility | Membrane Filtration | Sterile |
Bacterial Endotoxins | LAL Assay | ≤17.5 EU/mL |
pH | pH Meter | 6.0–8.0 |
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2